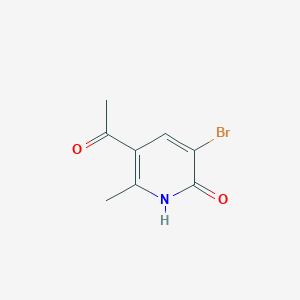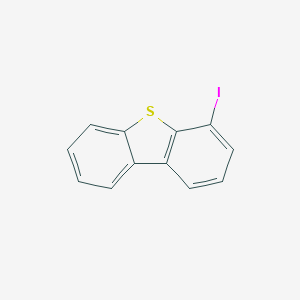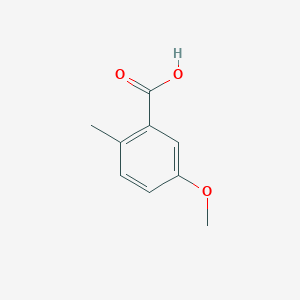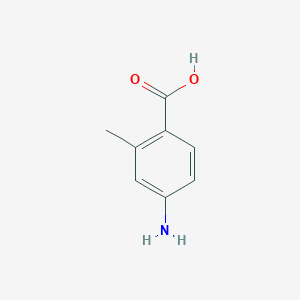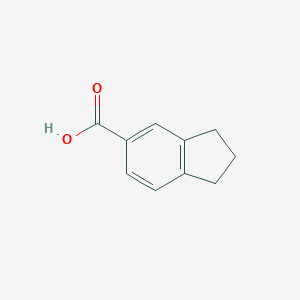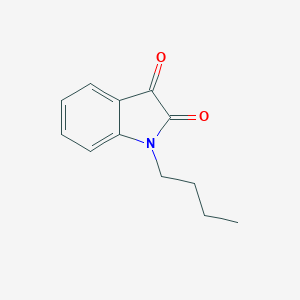
1-butyl-1H-indole-2,3-dione
Übersicht
Beschreibung
“1-butyl-1H-indole-2,3-dione” is a chemical compound with the linear formula C12H11NO3 . It is an analogue of indole, a class of heterocyclic chemicals .
Synthesis Analysis
The synthesis of indole analogues like “1-butyl-1H-indole-2,3-dione” can be achieved through various methods. One such method is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
The molecular structure of “1-butyl-1H-indole-2,3-dione” has been studied theoretically . Several complexes of “1-butyl-1H-indole-2,3-dione” with lithium, sodium, and potassium cations were optimized at the B3LYP/6-311G(d,p) level . The cation and π interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .
Chemical Reactions Analysis
The chemical reactions involving “1-butyl-1H-indole-2,3-dione” have been studied. For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been developed for the synthesis of 1,2,3-trisubstituted indoles . This process is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
1-butyl-1H-indole-2,3-dione, a derivative of isatin (1H-indole-2,3-dione), is a versatile substrate in organic chemistry. It is used in the synthesis of heterocyclic compounds like indoles and quinolines, and serves as raw material for drug synthesis. Notably, isatins have been found in mammalian tissue, suggesting a role in modulating biochemical processes (Garden & Pinto, 2001).
Chemosensor Applications
1-butyl-1H-indole-2,3-dione exhibits potential as a chemosensor agent, particularly for metal ions like Fe3+. This is due to its amide and carbonyl functional groups, which can bind and chelate metal ions. It shows high selective detection capability for Fe3+ ions, demonstrated by significant absorption peak enhancements in ultraviolet region upon interaction with these ions (Fahmi et al., 2019).
Anticorrosion and Antibacterial Properties
1-butyl-1H-indole-2,3-dione derivatives have shown promise in anticorrosion and antibacterial applications. Its molecular structure, featuring electronegative groups and aromatic rings, makes it an efficient inhibitor against metal corrosion. It promotes the formation of a chelate on metal surfaces, which is crucial for inhibiting corrosion. Additionally, certain indole-2,3-dione derivatives exhibit antibacterial activities (Yanhong Miao, 2014).
Catalysis and Synthesis
1-butyl-1H-indole-2,3-dione is also instrumental in catalysis and synthesis processes. For example, it's used in the synthesis of fluorinated spiro compounds, which are potential antihistamic agents. Bronsted acidic ionic liquids, including compounds like 1-butyl-3-methylimidazolium, facilitate this synthesis, offering an environmentally benign and efficient approach (Arya et al., 2012).
Potential in Anticancer Research
1-butyl-1H-indole-2,3-dione derivatives are being explored for their anticancer properties. Indole derivatives, including this compound, are key in the design and development of novel anticancer agents due to their structural versatility and efficacy in various cancer types (Sachdeva et al., 2020).
Eigenschaften
IUPAC Name |
1-butylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-3-8-13-10-7-5-4-6-9(10)11(14)12(13)15/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEDHWVTLBLWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364499 | |
| Record name | 1-butyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-1H-indole-2,3-dione | |
CAS RN |
4290-91-9 | |
| Record name | 1-Butylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4290-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-butyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

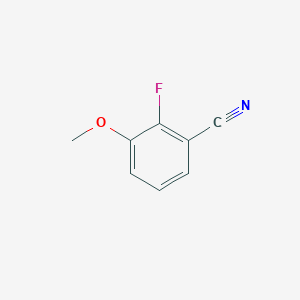
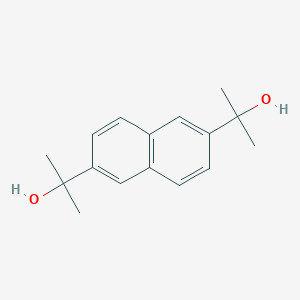
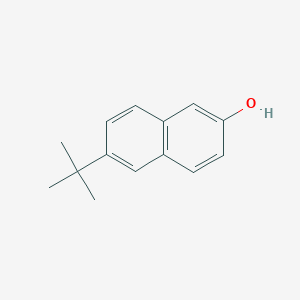
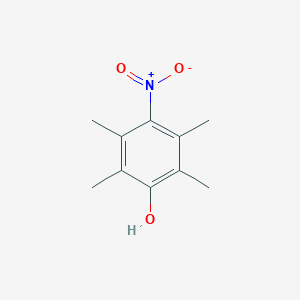
![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)
